2-bromo-N-(3-chlorophenyl)propanamide
Overview
Description
Mechanism of Action
Target of Action
It is known that propanamide, a related compound, is an amide of propanoic acid . Amides are known to interact with various biological targets, including enzymes and receptors, influencing their activity .
Mode of Action
For instance, benzylic halides, which share structural similarities with the compound, typically react via an SN1 or SN2 pathway, depending on the degree of substitution .
Biochemical Pathways
Compounds with an amide functional group, like propanamide, can participate in various organic processes to form other useful compounds for synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-chlorophenyl)propanamide typically involves the bromination of N-(3-chlorophenyl)propanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes, often using bromine or other brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(3-chlorophenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Reduction Reactions: Products include primary amines and alcohols.
Scientific Research Applications
2-Bromo-N-(3-chlorophenyl)propanamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3’-chloropropiophenone: Similar in structure but differs in the functional group attached to the phenyl ring.
N-(4-Bromo-2-chlorophenyl)-3-(2-chloro-3-methoxyphenyl)propanamide: Another brominated and chlorinated amide with different substituents on the phenyl ring.
Uniqueness
2-Bromo-N-(3-chlorophenyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms makes it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-bromo-N-(3-chlorophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-6(10)9(13)12-8-4-2-3-7(11)5-8/h2-6H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCUZZDNJGESDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301286612 | |
Record name | 2-Bromo-N-(3-chlorophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301286612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77112-27-7 | |
Record name | 2-Bromo-N-(3-chlorophenyl)propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77112-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-(3-chlorophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301286612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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